6-fluoro-7-nitro-9H-fluoren-2-amine
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Overview
Description
6-fluoro-7-nitro-9H-fluoren-2-amine is a compound that belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 7th position on the fluorene ring, along with an amine group at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-nitro-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available fluorene derivatives One common method includes the nitration of fluorene to introduce the nitro group, followed by fluorination to add the fluorine atom
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-nitro-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amino-fluorene compounds.
Scientific Research Applications
6-fluoro-7-nitro-9H-fluoren-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-7-nitro-9H-fluoren-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluorine groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7-nitro-9H-fluoren-2-amine: Lacks the fluorine atom at the 6th position.
6-fluoro-9H-fluoren-2-amine: Lacks the nitro group at the 7th position.
9H-fluoren-2-amine: Lacks both the fluorine and nitro groups.
Uniqueness
6-fluoro-7-nitro-9H-fluoren-2-amine is unique due to the combined presence of the fluorine and nitro groups, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H9FN2O2 |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
6-fluoro-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9FN2O2/c14-12-6-11-8(5-13(12)16(17)18)3-7-4-9(15)1-2-10(7)11/h1-2,4-6H,3,15H2 |
InChI Key |
GDFGKVZMCWYSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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